molecular formula C12H15NO3 B13917460 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid

Katalognummer: B13917460
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: XWEDPLDULMXALR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether. This structure is notable for its stability and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing the necessary functional groups. For example, the oxetane ring can be formed through the intramolecular etherification of an epoxide .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the oxetane ring .

Wissenschaftliche Forschungsanwendungen

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]oxetane-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-13(7-10-5-3-2-4-6-10)12(11(14)15)8-16-9-12/h2-6H,7-9H2,1H3,(H,14,15)

InChI-Schlüssel

XWEDPLDULMXALR-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C2(COC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.